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Compound of Interest

Compound Name: 2,5-Dimethyloxazole
CAS No.: 23012-11-5
Cat. No.: B1606727
Get Quote
. J

Executive Summary

2,5-Dimethyloxazole (CAS: 23012-11-5) is a volatile heterocyclic compound characterized by
a nutty, roasted, and metallic aroma profile. While structurally simple, its presence in nature is a
specific indicator of either high-temperature thermal processing (Maillard reaction) or specific
microbial metabolic pathways (yeast fermentation).

For drug development and flavor scientists, this compound serves two critical roles:

o Maillard Biomarker: It acts as a stable marker for the "Strecker degradation” phase of the
Maillard reaction in food matrices like coffee and meat.

» Metabolic Byproduct: Its presence in fermentation broths (Saccharomyces cerevisiae)
indicates specific amino acid catabolism, relevant for optimizing biosynthetic pathways in
metabolic engineering.

Chemical Profile & Organoleptic Properties[1][2][3]
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Property Specification

IUPAC Name 2,5-Dimethyl-1,3-oxazole

Molecular Formula CsH7NO

Molecular Weight 97.12 g/mol

Odor Threshold ~10 ng/L (ppt) in water

Aroma Descriptors Green, nutty, roasted, metallic, vegetable-like
LogP ~0.8 (Lipophilic, high affinity for fat matrices)
Boiling Point 117-118 °C

Natural Occurrence & Sources
Thermogenic Sources (Food Matrices)

The primary source of 2,5-dimethyloxazole in the human diet is thermal processing. It is not
typically present in raw plant tissue but is generated de novo during roasting or frying.

» Roasted Coffee (Coffea arabica, Coffea canephora):
o Found in the volatile fraction of roasted beans.

o Concentration: Trace levels (< 0.01% of total volatiles), yet highly impactful due to a low
odor threshold.

o Differentiation: Higher abundance in Dark Roast profiles due to extended Strecker
degradation.

e Cocoa & Chocolate:

o Formed during the roasting of fermented cocoa beans. Contributes to the "earthy" and
"nutty” base notes.

e Fried Meats & Potatoes:
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o Detected in the headspace of fried chicken and french fries. The high lipid content of these
matrices traps the lipophilic oxazole, releasing it upon mastication.

Biogenic Sources (Microbial)

e Yeast (Saccharomyces cerevisiae):
o lIdentified as a secondary metabolite in fermentation broths.

o Context: Unlike the thermal pathway, this production occurs at physiological temperatures
(30°C), suggesting an enzymatic route linked to amino acid catabolism (Ehrlich pathway).

Mechanisms of Formation[1][4][5][6][7]1[8][9]

Understanding the genesis of 2,5-dimethyloxazole allows researchers to modulate its
concentration in product formulations.

The Maillard Pathway (Thermogenic)

The dominant pathway involves the interaction of Threonine (amino acid) and reducing sugars
(Glucose/Fructose).

o Strecker Degradation: Threonine is oxidatively deaminated to form 2-amino-3-ketobutyrate.
o Decarboxylation: This unstable intermediate decarboxylates to form Aminoacetone.

» Condensation & Cyclization: Aminoacetone reacts with a 2-carbon fragment (e.g.,
acetaldehyde from sugar fragmentation) or undergoes self-condensation and subsequent
oxidation to close the oxazole ring.

Visualization of Formation Pathway
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Figure 1: Thermogenic formation pathway of 2,5-dimethyloxazole via Threonine degradation
and Maillard condensation.

Analytical Methodologies

Due to its high volatility and low concentration, Headspace Solid-Phase Microextraction (HS-
SPME) coupled with GC-MS is the industry standard for detection.

Sample Preparation Protocol (HS-SPME)

This protocol is self-validating through the use of an internal standard.

e Matrix Preparation:
o Weigh 2.0 g of sample (e.g., ground coffee) into a 20 mL headspace vial.
o Add 5 mL saturated NacCl solution (to salt-out volatiles).

o Internal Standard: Spike with 5 pL of 2-methyl-3-heptanone (10 ppm in methanol). This
ketone elutes in a similar region but does not co-elute with the oxazole.
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¢ Incubation:

o Equilibrate at 60°C for 15 minutes with agitation (500 rpm).

o Extraction:

o Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). The Carboxen
layer is critical for trapping small molecules like 2,5-dimethyloxazole.

o Expose fiber to headspace for 30 minutes at 60°C.

GC-MS Instrumentation Parameters

Parameter Setting Rationale
Polar phase required to
Col DB-WAX or SolGel-Wax (30m separate heterocyclic nitrogen
olumn
x 0.25mm x 0.25um) compounds from lipid
hydrocarbons.
) Helium @ 1.0 mL/min Standard carrier for MS
Carrier Gas .
(Constant Flow) stability.
_ _ Maximizes sensitivity for trace
Injector Splitless mode, 250°C

analytes.

Oven Program

40°C (3 min) - 5°C/min -
240°C (5 min)

Slow ramp ensures separation
of 2,5-dimethyloxazole from

co-eluting pyrazines.

MS Mode SIM (Selected lon Monitoring) Essential for quantification.
m/z 97 is the base peak and
m/z 97 (Molecular lon), m/z 55, )
Target lons parent ion; use m/z 42 for

m/z 42

confirmation.

Analytical Workflow Visualization[2]
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Figure 2: Optimized analytical workflow for trace quantification of 2,5-dimethyloxazole.

Quantitative Abundance Profile

The following table summarizes the typical abundance of 2,5-dimethyloxazole in key sources.
Note that "Trace" often implies concentrations < 50 ppb, yet the compound remains sensory-

active.
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St i Estimated - Detection
Concentration Frequency

Arabica Coffee Roasted (Medium) 10 - 150 ppb High

Robusta Coffee Roasted (Dark) 50 - 300 ppb High

Fried Chicken Skin/Breading < 20 ppb Moderate

French Fries Deep Fried <10 ppb Low

Potable Water Contaminated > 10 ng/L (ppt) Rare (Odor Event)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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